molecular formula C9H19NO2 B2539253 tert-Butyl diethylcarbamate CAS No. 51170-54-8

tert-Butyl diethylcarbamate

Cat. No. B2539253
CAS RN: 51170-54-8
M. Wt: 173.256
InChI Key: AUYMZOKWXOTXHN-UHFFFAOYSA-N
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Description

“tert-Butyl N,N-diethylcarbamate” is a compound with the linear formula C9H19NO2 . It has been used in palladium-catalyzed synthesis .


Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The molecular structure of “tert-Butyl carbamate” is represented by the formula C5H11NO2 .


Chemical Reactions Analysis

The thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, have been investigated . The reaction likely proceeds via an enol intermediate .


Physical And Chemical Properties Analysis

“tert-Butyl diethylcarbamate” has a molecular weight of 173.253, a density of 0.9±0.1 g/cm3, and a boiling point of 206.3±7.0 °C at 760 mmHg .

Scientific Research Applications

Kinetics and Reaction Dynamics

  • Gas-phase Elimination Kinetics : The elimination kinetics of tert-butyl N,N-diethylcarbamate, among other carbamates, were studied, showing that the branching of alkyl groups significantly affects the reaction rates. This study is critical in understanding the behavior of tert-butyl diethylcarbamate under various temperature and pressure conditions, which is essential for its application in different chemical processes (Herize et al., 1999).

Organic Synthesis and Chemical Transformations

  • Metalation and Alkylation : Research into tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrated their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This finding is significant for the development of new synthetic routes in organic chemistry, utilizing tert-butyl diethylcarbamate as a key intermediate (Sieburth et al., 1996).
  • Organic Letters Study : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones. This discovery provides a pathway for their use as building blocks in organic synthesis, indicating the potential of tert-butyl diethylcarbamate in complex organic compound formation (Guinchard et al., 2005).

Pharmacological and Biochemical Applications

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl diethylcarbamate derivatives was explored, showing high enantioselectivity. This property is particularly useful in synthesizing chiral compounds, a crucial aspect in the development of pharmaceuticals and agrochemicals (Piovan et al., 2011).

Material Science and Nanotechnology

  • Nanofiber Construction : Research on benzothizole modified tert-butyl carbazole derivatives revealed that tert-butyl moieties play a critical role in gel formation, leading to the creation of strong blue emissive nanofibers. These nanofibers show potential as fluorescent sensory materials for detecting various acid vapors, demonstrating the application of tert-butyl diethylcarbamate in nanotechnology and material science (Sun et al., 2015).

Safety and Hazards

The safety data sheet for tert-Butyl carbamate recommends using personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .

Future Directions

The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years . Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

properties

IUPAC Name

tert-butyl N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6-10(7-2)8(11)12-9(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYMZOKWXOTXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl diethylcarbamate

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